1-(2,4-Dimethylphenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine
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Overview
Description
1-(2,4-Dimethylphenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine typically involves the reaction of 1-(2,4-dimethylphenyl)piperazine with 3-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Reduction: 1-(2,4-Dimethylphenyl)-4-[(3-aminophenyl)sulfonyl]piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethylphenyl)piperazine: Lacks the sulfonyl and nitro groups.
4-[(3-Nitrophenyl)sulfonyl]piperazine: Lacks the 2,4-dimethylphenyl group.
Uniqueness
1-(2,4-Dimethylphenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both the 2,4-dimethylphenyl and 3-nitrophenylsulfonyl groups. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H21N3O4S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(3-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21N3O4S/c1-14-6-7-18(15(2)12-14)19-8-10-20(11-9-19)26(24,25)17-5-3-4-16(13-17)21(22)23/h3-7,12-13H,8-11H2,1-2H3 |
InChI Key |
UOSAPIIMYKPWHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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